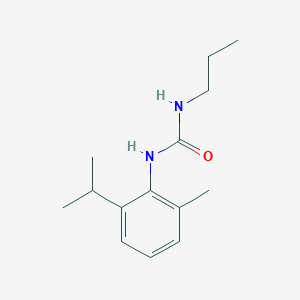
N-(2-isopropyl-6-methylphenyl)-N'-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropyl-6-methylphenyl)-N'-propylurea, also known as IPU, is a widely used herbicide in agriculture. It was first synthesized in the 1970s and has since been used to control weeds in various crops. IPU belongs to the family of phenylurea herbicides, which are known for their high efficacy and low toxicity.
作用機序
The mechanism of action of N-(2-isopropyl-6-methylphenyl)-N'-propylurea involves the inhibition of cell division in plants. This compound targets the microtubules in plant cells, which are responsible for cell division and growth. By disrupting the microtubules, this compound prevents the formation of new cells, leading to stunted growth and eventual death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to animals and humans. However, it can have negative effects on non-target plants and organisms. This compound can accumulate in soil and water, leading to potential environmental contamination. It can also affect the microbial communities in soil, which can have implications for soil health and nutrient cycling.
実験室実験の利点と制限
N-(2-isopropyl-6-methylphenyl)-N'-propylurea is a useful tool in plant physiology research due to its high efficacy and specificity. It allows researchers to study the effects of herbicides on plant growth and development in a controlled environment. However, this compound has limitations in terms of its environmental impact and potential for non-target effects. Researchers must take care to minimize the use of this compound and consider alternative methods when possible.
将来の方向性
Future research on N-(2-isopropyl-6-methylphenyl)-N'-propylurea could focus on developing more environmentally friendly herbicides with similar efficacy. Additionally, studies could be conducted to better understand the effects of this compound on soil health and microbial communities. Finally, research could be conducted to explore the potential for this compound to be used in combination with other herbicides to improve efficacy and reduce environmental impact.
In conclusion, this compound is a widely used herbicide with a well-established mechanism of action. It has been extensively studied for its herbicidal properties and is a useful tool in plant physiology research. However, its potential environmental impact and non-target effects must be carefully considered. Future research could focus on developing more environmentally friendly herbicides and exploring the potential for this compound to be used in combination with other herbicides.
合成法
The synthesis of N-(2-isopropyl-6-methylphenyl)-N'-propylurea involves the reaction between 2-isopropyl-6-methylaniline and propyl isocyanate. The reaction takes place in the presence of a catalyst and solvent. The yield of this compound is typically high, and the purity can be improved through recrystallization.
科学的研究の応用
N-(2-isopropyl-6-methylphenyl)-N'-propylurea has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. This compound is also used as a tool in plant physiology research to study the effects of herbicides on plant growth and development.
特性
IUPAC Name |
1-(2-methyl-6-propan-2-ylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-9-15-14(17)16-13-11(4)7-6-8-12(13)10(2)3/h6-8,10H,5,9H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLBQFIBKUBQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=CC=C1C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)


![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![5-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5323054.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-chloro-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323078.png)
![2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5323083.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)
